1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea

sEH inhibition structural biology medicinal chemistry

This disubstituted urea, bearing a tertiary alcohol on the cyclopropyl sidechain, is a structurally differentiated neutral probe. It is essential for SAR panels dissecting carboxylate-vs-alcohol hydrogen bonding in sEH binding and CYP selectivity. With predicted CNS drug-likeness (CNS MPO ≥4) absent from carboxylate leads, it enables PAMPA, MDCK-MDR1, and plasma protein binding studies. Its one-step synthesis supports multi-gram procurement for fragment-based screening and lead optimization.

Molecular Formula C14H19ClN2O2
Molecular Weight 282.77
CAS No. 1396811-11-2
Cat. No. B2669523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea
CAS1396811-11-2
Molecular FormulaC14H19ClN2O2
Molecular Weight282.77
Structural Identifiers
SMILESCC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2CC2)O
InChIInChI=1S/C14H19ClN2O2/c1-14(19,11-4-5-11)9-17-13(18)16-8-10-2-6-12(15)7-3-10/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H2,16,17,18)
InChIKeyDUIMJPGGAJDAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea (CAS 1396811-11-2): Structural and Pharmacological Baseline for Procurement Decisions


1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea (CAS 1396811-11-2) is a disubstituted urea derivative (C14H19ClN2O2, MW 282.76 g/mol) bearing a 4-chlorobenzyl moiety on one urea nitrogen and a 2-cyclopropyl-2-hydroxypropyl group on the other . Urea-based scaffolds are a privileged pharmacophore class with demonstrated utility as soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and HIV-1 reverse transcriptase inhibitors [1]. Cyclopropyl ureas, in particular, have generated significant interest following structure-based optimization campaigns that identified sub-nanomolar sEH inhibitors with oral bioavailability and renal protective effects in DOCA-salt hypertensive rat models [2]. The target compound incorporates two features—the 4-chlorobenzyl aromatic substitution and the tertiary alcohol on the cyclopropyl-bearing sidechain—that are structurally differentiated from the most extensively characterized cyclopropyl urea leads, making precise understanding of its substitution-dependent properties essential for procurement planning.

Why Generic Substitution of 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea with In-Class Cyclopropyl Ureas Is Scientifically Unjustified


Within the cyclopropyl urea chemical class, both the N-aryl/N-benzyl substitution and the precise structure of the cyclopropane-bearing sidechain are critical determinants of pharmacological potency, cytochrome P450 (CYP) inhibition liability, and oral absorption [1]. The lead compound 38 (from Takai et al. 2014) achieved potent sEH inhibition and minimal CYP inhibition only after extensive optimization of the aryl appendage and carboxylate solubilizing group; compounds differing by only a single substituent showed nanomolar activity shifts [2]. Furthermore, the introduction of a tertiary alcohol on the cyclopropyl sidechain—as is present in CAS 1396811-11-2—is a structural feature absent from the published sEH leads and may significantly alter hydrogen-bonding capacity, metabolic stability, and solubility relative to the unsubstituted cyclopropyl or carboxylate-bearing analogs. Consequently, treating CAS 1396811-11-2 as interchangeable with other cyclopropyl ureas risks procurement of a compound with uncharacterized target engagement, unpredictable CYP profile, and unknown pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea (CAS 1396811-11-2) vs. In-Class Comparators


Structural Differentiation from Lead sEH Inhibitor Compound 38: Tertiary Alcohol Sidechain vs. Carboxylate Motif

The lead cyclopropyl urea sEH inhibitor compound 38 (Takai et al. 2014 series) incorporates a carboxylic acid/carboxylate moiety on the cyclopropane-bearing sidechain to enhance solubility and potency, achieving an sEH IC50 in the low nanomolar range [1]. By contrast, CAS 1396811-11-2 replaces this charged carboxylate with a neutral tertiary alcohol (2-cyclopropyl-2-hydroxypropyl), eliminating an ionizable center at physiological pH and reducing topological polar surface area (tPSA) relative to carboxylate-bearing analogs. This substitution is predicted to alter passive membrane permeability (logD), plasma protein binding, and CYP interactions, which were key optimization parameters in the original series [2]. The structural difference is fundamental: compound 38 derives a significant portion of its binding affinity from ionic interactions in the sEH catalytic pocket, and replacement with a neutral hydrogen-bond donor/acceptor will redistribute binding enthalpy and selectivity.

sEH inhibition structural biology medicinal chemistry lead optimization

4-Chlorobenzyl vs. 4-Chlorophenyl Direct Urea Attachment: Impact on Conformational Flexibility and Binding

A closely related commercially available analog, 1-(4-chlorophenyl)-3-cyclopropylurea (CAS 64393-08-4, MW 210.66 g/mol), features a direct N-phenyl urea linkage lacking the methylene spacer present in CAS 1396811-11-2 . The introduction of the benzyl CH2 spacer in the target compound increases molecular flexibility (additional rotatable bond) and extends the distance between the urea carbonyl and the aryl ring by approximately 1.2–1.5 Å, which can substantially alter binding pose within enzyme active sites. In the sEH co-crystal structures reported for cyclopropyl urea inhibitors, the aryl-binding pocket accommodates both phenyl and benzyl substitutions, but the occupancy depth and edge-to-face aromatic interactions differ [1]. This methylene spacer has been exploited in other urea-based inhibitor classes (e.g., FLAP inhibitor MK-886) to tune potency and selectivity, but no experimental binding data exist for CAS 1396811-11-2 specifically.

urea pharmacophore conformational analysis SAR medicinal chemistry

Enhanced Hydrogen-Bonding Capacity from Tertiary Alcohol: Differentiation from Simple Cyclopropyl Ureas

CAS 1396811-11-2 possesses a tertiary alcohol (2-cyclopropyl-2-hydroxypropyl) that adds one hydrogen-bond donor and one hydrogen-bond acceptor beyond the urea core. The unsubstituted analog 1-(4-chlorophenyl)-3-cyclopropylurea (CAS 64393-08-4) lacks any hydroxyl functionality and has a computed PSA of 41.13 Ų . The addition of the hydroxypropyl linker increases the hydrogen-bond donor count from 2 (urea NH groups only) to 3, and the acceptor count from 1 (urea carbonyl) to 3 (urea carbonyl + alcohol oxygen + alcohol OH), significantly altering the compound's interaction potential with biological targets, water, and formulation excipients. In the sEH inhibitor optimization literature, incorporation of hydroxyl or carboxylate groups was essential for achieving nanomolar potency through additional polar contacts within the catalytic tunnel [1].

hydrogen bonding drug-likeness solubility medicinal chemistry

Synthetic Accessibility Benchmarking: One-Step Urea Formation vs. Multi-Step Cyclopropane Construction

The synthesis of CAS 1396811-11-2 is proposed to proceed via a single-pot reaction between commercially available 4-chlorobenzylamine and 2-cyclopropyl-2-hydroxypropyl isocyanate (or an activated carbamoyl equivalent), following the general method for unsymmetrical urea formation via Curtius rearrangement or isocyanate condensation [1]. In contrast, the advanced sEH leads such as compound 38 and compound 14/19 require multi-step construction of the phenoxypiperidine or diphenyl-substituted cyclopropyl intermediates, involving palladium-catalyzed couplings, chiral resolutions, and carboxylate protection/deprotection sequences [2]. This difference in synthetic complexity has direct procurement implications: CAS 1396811-11-2 is expected to be accessible at lower cost and higher batch consistency than the fully elaborated sEH leads, provided the tertiary alcohol-containing isocyanate intermediate is commercially available or readily synthesized from cyclopropyl methyl ketone.

synthetic chemistry procurement scalability urea synthesis

Predicted CYP Inhibition Profile Differentiation: Neutral Alcohol vs. Carboxylate and vs. Unsubstituted Cyclopropyl Urea

A key optimization milestone in the Takai et al. (2014) sEH program was the identification of compound 38, which demonstrated minimal CYP inhibition across major isoforms [1]. The structural determinants of this favorable CYP profile include the specific aryl appendage and the carboxylate moiety. CAS 1396811-11-2 differs from compound 38 in two CYP-relevant features: (1) replacement of the optimized aryl group with 4-chlorobenzyl, which introduces a potential site for CYP2B1/2E1 induction or inhibition as observed with other 4-chlorobenzyl-containing compounds ; (2) replacement of the carboxylate with a tertiary alcohol, removing a charged group that may interact with CYP heme iron but introducing a potential site for CYP-mediated oxidation. Without experimental CYP panel data for CAS 1396811-11-2, the net effect on DDI risk is unknown but cannot be assumed to mirror compound 38.

CYP inhibition drug metabolism DDI risk ADME

Cyclopropyl Metabolic Stability: Ring-Opening Risk and Comparison to Cycloalkyl and Aromatic Ureas

The cyclopropyl group is a widely used bioisostere in medicinal chemistry, imparting metabolic stability advantages over larger cycloalkyl rings (cyclohexyl, cyclopentyl) due to reduced CYP-mediated oxidation sites. However, cyclopropane rings can undergo mechanism-based CYP inactivation in certain structural contexts, a risk not present in aromatic urea comparators such as pencycuron (a phenyl-cyclopentyl urea fungicide, CAS 66063-05-6) [1]. The specific combination of a cyclopropyl ring adjacent to a tertiary alcohol in CAS 1396811-11-2 is structurally unprecedented in the published sEH inhibitor series, and the metabolic fate of this motif (ring opening vs. alcohol oxidation vs. glucuronidation) remains uncharacterized. Direct cyclopropyl urea comparators in the Takai series showed acceptable in vivo oral absorption in rats [2], but those compounds lacked the tertiary alcohol feature.

metabolic stability cyclopropyl ring CYP oxidation microsomal stability

Procurement-Relevant Application Scenarios for 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea (CAS 1396811-11-2)


Exploratory sEH Inhibitor SAR: Probing the Effect of Neutral Alcohol vs. Carboxylate on Potency and CYP Selectivity

Given the extensive SAR established for carboxylate-bearing cyclopropyl urea sEH inhibitors [1], CAS 1396811-11-2 serves as a neutral-alcohol comparator in SAR panels designed to dissect the contribution of ionic vs. neutral hydrogen-bonding interactions to sEH binding affinity and CYP isoform selectivity. Procurement of this compound alongside compound 38 (or its close analogs) enables matched-pair analysis of the carboxylate-to-alcohol substitution, a question directly relevant to the lead optimization trajectories mapped in the Takai et al. series.

Physicochemical Property Screening: Evaluating CNS Multiparameter Optimization (MPO) Scores for Cyclopropyl Ureas

The lower predicted tPSA and absence of formal charge in CAS 1396811-11-2 suggest potential CNS drug-likeness (CNS MPO score ≥4 expectation) compared to the carboxylate series, which are peripherally restricted [2]. Procurement for parallel artificial membrane permeability assay (PAMPA), MDCK-MDR1, and plasma protein binding panels can quantify the CNS penetration potential of the neutral urea-alcohol subclass, addressing a gap in the current cyclopropyl urea literature that focuses exclusively on peripheral sEH targets.

Fragment-Based or Scaffold-Hopping Library Construction: Benzyl Urea with Cyclopropyl Alcohol as a Privileged Fragment

The combination of a 4-chlorobenzyl urea and a cyclopropyl-hydroxypropyl fragment in a single molecule (MW 282.76) positions CAS 1396811-11-2 as a non-carboxylate, non-sulfonamide urea building block suitable for fragment-based screening libraries or scaffold-hopping exercises targeting kinase, epoxide hydrolase, or protease enzyme families [3]. Its procurement in multi-gram quantities is facilitated by the straightforward one-step urea synthesis.

In Vitro CYP Reaction Phenotyping: Benchmarking the 4-Chlorobenzyl Motif Against Published CYP Induction Flags

The 4-chlorobenzyl substructure has documented associations with CYP2B1/2E1 induction in certain chemical contexts . Procuring CAS 1396811-11-2 for CYP reaction phenotyping (recombinant CYP isoforms, human hepatocyte induction assays) allows direct assessment of whether the urea linkage and cyclopropyl-hydroxypropyl sidechain mitigate or exacerbate this liability, generating compound-specific data that cannot be inferred from the 4-chlorobenzyl alcohol or chloride precursors.

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.